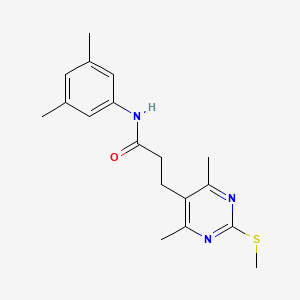

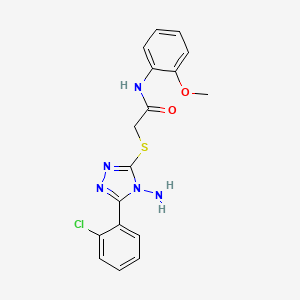

![molecular formula C27H31NO5 B2883747 4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate CAS No. 1321987-80-7](/img/structure/B2883747.png)

4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane is a common structural unit of many organic compounds of both synthetic and natural origin . It’s often used in the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Analysis

Adamantane derivatives can be synthesized through various methods. For example, a one-stage method for the preparation of 1-[isocyanato(phenyl)methyl]adamantane and 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane has been described . The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be complex, with various substituents attached to the adamantane core. For example, 1-[isocyanato(phenyl)methyl]adamantane contains a phenylmethylene fragment located between the adamantane fragment and the isocyanate group .Chemical Reactions Analysis

The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on their structure. For example, the introduction of methyl substituents in the nodal positions of adamantane made it possible to reduce the melting temperatures of certain ureas .Aplicaciones Científicas De Investigación

Inhibition of Soluble Epoxide Hydrolase

4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate: has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the arachidonic acid metabolic pathway . sEH inhibitors have therapeutic potential in the treatment of hypertension, inflammation, and pain. The adamantane moiety in the compound’s structure may contribute to its lipophilic properties, enhancing its interaction with the enzyme’s active site.

Antibacterial Activity

Compounds containing the adamantane structure have shown promising antibacterial activities . The trimethoxybenzoate group attached to the phenyl ring could potentially enhance this activity by increasing the compound’s ability to penetrate bacterial cell walls. This makes it a candidate for further research as a novel antibacterial agent.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis . Its adamantane core can be functionalized to produce a variety of derivatives, which can then be utilized in the synthesis of more complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.

Material Science

Adamantane derivatives are known for their thermal stability and resistance to chemical wear, making them suitable for use in material science applications . The compound could be used to create new polymers with enhanced durability for industrial use.

Catalysis

The unique structure of adamantane derivatives allows them to act as ligands in catalytic processes . They can stabilize transition states and increase the efficiency of reactions, which is valuable in industrial chemistry for the production of fine chemicals.

Neuroprotective Agents

Adamantane derivatives have been explored for their neuroprotective properties . They may protect nerve cells from damage caused by neurodegenerative diseases such as Alzheimer’s. The compound’s ability to cross the blood-brain barrier due to its lipophilicity makes it a compound of interest in this field.

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(1-adamantyliminomethyl)phenyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO5/c1-30-23-11-21(12-24(31-2)25(23)32-3)26(29)33-22-6-4-17(5-7-22)16-28-27-13-18-8-19(14-27)10-20(9-18)15-27/h4-7,11-12,16,18-20H,8-10,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRGZDBWGCAUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)

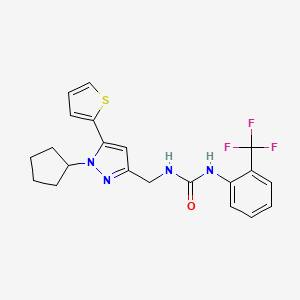

![3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883671.png)

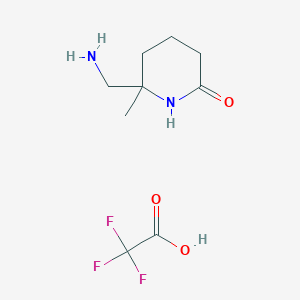

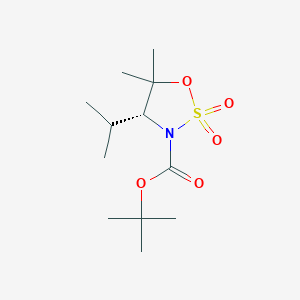

![{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2883676.png)

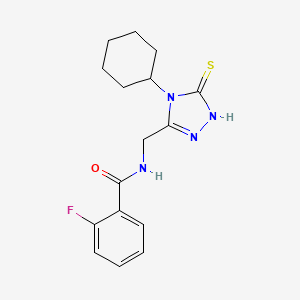

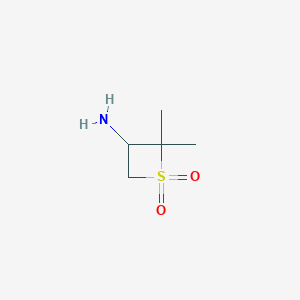

![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)

![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)